molecular formula C18H17N3O4 B4240850 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B4240850
M. Wt: 339.3 g/mol
InChI Key: AMOBDDGAKLDARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide typically involves several steps. One common synthetic route includes the Fischer indole cyclization, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The nitrobenzamide moiety can be introduced through a nitration reaction, where a benzamide derivative is treated with a nitrating agent such as nitric acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide can be compared with other indole derivatives such as:

    Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds share the indole moiety, but melatonin has an acetamide group instead of a nitrobenzamide group, leading to different biological activities and applications.

    Indole-3-acetic acid: This compound is a plant hormone with a carboxylic acid group, differing from the nitrobenzamide group in this compound.

This compound stands out due to its unique combination of the indole and nitrobenzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-15-5-6-17-16(10-15)13(11-20-17)7-8-19-18(22)12-3-2-4-14(9-12)21(23)24/h2-6,9-11,20H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBDDGAKLDARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.